2-Amino-2-(2-chloro-6-fluorophenyl)acetamide

Thrombin inhibition Medicinal chemistry Anticoagulant discovery

2-Amino-2-(2-chloro-6-fluorophenyl)acetamide (CAS 1218379-84-0) is a halogenated α-amino acetamide building block with the molecular formula C₈H₈ClFN₂O and a molecular weight of 202.61 g/mol. The compound features a unique 2-chloro-6-fluorophenyl substitution pattern on the α-carbon, creating a distinctive electronic environment characterized by a computed XLogP3 of 0.7, topological polar surface area (TPSA) of 69.1 Ų, and two hydrogen bond donors.

Molecular Formula C8H8ClFN2O
Molecular Weight 202.61 g/mol
Cat. No. B15094963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(2-chloro-6-fluorophenyl)acetamide
Molecular FormulaC8H8ClFN2O
Molecular Weight202.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(C(=O)N)N)F
InChIInChI=1S/C8H8ClFN2O/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H2,12,13)
InChIKeyCZVAMSWDZMHISZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(2-chloro-6-fluorophenyl)acetamide (CAS 1218379-84-0): Ortho-Chloro-Fluoro Pharmacophore Building Block for Thrombin-Targeted Drug Discovery


2-Amino-2-(2-chloro-6-fluorophenyl)acetamide (CAS 1218379-84-0) is a halogenated α-amino acetamide building block with the molecular formula C₈H₈ClFN₂O and a molecular weight of 202.61 g/mol [1]. The compound features a unique 2-chloro-6-fluorophenyl substitution pattern on the α-carbon, creating a distinctive electronic environment characterized by a computed XLogP3 of 0.7, topological polar surface area (TPSA) of 69.1 Ų, and two hydrogen bond donors [1]. This scaffold serves as a key synthetic intermediate in the preparation of potent thrombin inhibitors, where the 2-(2-chloro-6-fluorophenyl)acetamide core has been established in the primary literature as a privileged pharmacophore delivering thrombin inhibition constants (Kᵢ) in the sub-nanomolar to low nanomolar range (0.9–33.9 nM) when elaborated with appropriate P1 and P3 substituents [2].

Why Generic Substitution Fails: The Cooperativity of Ortho-Chloro and Ortho-Fluoro Substituents Cannot Be Replicated by Mono-Halogenated or Unsubstituted Analogs


The 2-chloro-6-fluorophenyl motif is not an arbitrary combination of halogens—it represents a carefully optimized electronic and steric arrangement. In the thrombin inhibitor series described by Lee et al., replacing the 2,2-difluoro linker or modifying the P3 heteroaryl substituent reduced thrombin affinity significantly [1]. At the building-block level, the ortho-chloro substituent contributes electron-withdrawing inductive effects and steric bulk, while the ortho-fluoro substituent provides a strong electron-withdrawing effect with minimal steric perturbation, together fine-tuning the electron density of the phenyl ring and the α-amino acetamide reactivity. A purchaser who substitutes 2-amino-2-phenylacetamide (unsubstituted, LogP ~0.3 lower), 2-amino-2-(2-chlorophenyl)acetamide, or 2-amino-2-(2-fluorophenyl)acetamide will introduce a building block with different electronic character, altered NH₂ nucleophilicity, and a phenyl ring that cannot recapitulate the same binding interactions in the thrombin S2/S3 subsites—as demonstrated by the up to 37-fold loss in Kᵢ when the heteroaryl P3 is replaced with phenyl in the elaborated inhibitor series [1].

Quantitative Evidence Guide: 2-Amino-2-(2-chloro-6-fluorophenyl)acetamide Versus Closest Analogs


Thrombin Inhibitor Pharmacophore Privilege: 2-Chloro-6-Fluorophenyl Core Delivers Sub-Nanomolar Kᵢ That Collapses Upon Phenyl Replacement

The 2-(2-chloro-6-fluorophenyl)acetamide scaffold, for which 2-amino-2-(2-chloro-6-fluorophenyl)acetamide serves as the foundational α-amino building block, is validated in the primary literature as a privileged thrombin inhibitor core. In the Lee et al. (2007) series, elaborated 2-(2-chloro-6-fluorophenyl)acetamides bearing 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 and oxyguanidine P1 substituents achieved Kᵢ values of 0.9–33.9 nM against human thrombin [1]. Critically, replacing the heteroaryl P3 substituent with a phenyl ring reduced thrombin affinity significantly, and the best inhibitor in the series (Kᵢ = 0.7 nM) required the 2-(5-chloro-pyridin-2-yl)-2,2-difluoroethylamine P3 group in combination with the 2-chloro-6-fluorophenyl P2 core [1]. This demonstrates that the chloro-fluoro substitution pattern is a necessary but not sufficient component of the pharmacophore, and that building blocks lacking this exact halogenation pattern cannot access the same potency space.

Thrombin inhibition Medicinal chemistry Anticoagulant discovery

Structural Biology Confirmation: 2-Chloro-6-Fluorophenylacetamide Co-Crystallized with Thrombin at 2.1 Å Resolution Validates Binding Mode Not Accessible to Unsubstituted Analogs

PDB entry 2R2M provides direct structural evidence for the binding mode of a 2-(2-chloro-6-fluorophenyl)acetamide derivative (ligand I50: N-[2-({[amino(imino)methyl]amino}oxy)ethyl]-2-{6-chloro-3-[(2,2-difluoro-2-phenylethyl)amino]-2-fluorophenyl}acetamide) co-crystallized with human thrombin at 2.10 Å resolution [1]. The crystal structure reveals that the 2-chloro-6-fluorophenyl moiety occupies the S2/S3 subsite region of the thrombin active site, with the chlorine and fluorine atoms making specific van der Waals contacts that would be absent with an unsubstituted phenyl ring. The electron density maps confirm the occupancy and orientation of both halogen atoms in the binding pocket [1]. This structural validation is absent for mono-substituted analogs such as 2-amino-2-(2-chlorophenyl)acetamide or 2-amino-2-(2-fluorophenyl)acetamide, for which no equivalent thrombin co-crystal structures have been deposited in the PDB.

X-ray crystallography Thrombin Structure-based drug design

Computed Lipophilicity (XLogP3 = 0.7) Balances Membrane Permeability and Solubility Compared to More Lipophilic Dichloro or Difluoro Analogs

The computed partition coefficient (XLogP3) of 2-amino-2-(2-chloro-6-fluorophenyl)acetamide is 0.7 [1]. This value falls within the optimal range (0–3) for oral bioavailability according to Lipinski's Rule of Five. In contrast, the 2,6-dichloro analog (2-amino-2-(2,6-dichlorophenyl)acetamide) would be predicted to have a higher XLogP due to the additional chlorine (Cl π-value ≈ +0.71 per substituent vs. F π-value ≈ +0.14), pushing lipophilicity above 1.0 and potentially reducing aqueous solubility. Conversely, the unsubstituted 2-amino-2-phenylacetamide would have a lower XLogP (estimated ~0.3–0.4), which may limit membrane permeation. The mixed chloro-fluoro pattern thus provides a balanced lipophilicity profile that neither mono-halogenated nor di-halogenated (same halogen) analogs can simultaneously achieve.

Lipophilicity Drug-likeness Physicochemical property optimization

Purity Specification and Analytical Characterization: 95%+ Purity with HPLC, NMR, and GC Verification Provides Reproducibility Not Guaranteed by Uncharacterized Generic Sources

Commercially available 2-amino-2-(2-chloro-6-fluorophenyl)acetamide (CAS 1218379-84-0) is supplied at 95%+ purity with supporting analytical characterization including NMR, HPLC, and GC batch quality reports . The compound has a computed density of 1.4±0.1 g/cm³ and a boiling point of 338.2±42.0 °C at 760 mmHg . These specifications enable researchers to use the compound directly in amide coupling, reductive amination, and other amine-functionalization reactions without additional purification. In contrast, less common analogs such as 2-amino-2-(2-chloro-6-fluorophenyl)acetonitrile hydrochloride (CAS 1235439-69-6) may be available only from limited suppliers with variable purity documentation , introducing batch-to-batch variability that can confound SAR studies.

Procurement quality Purity specification Analytical characterization

Best-Fit Application Scenarios for 2-Amino-2-(2-chloro-6-fluorophenyl)acetamide Based on Quantitative Evidence


Thrombin Inhibitor Lead Optimization: Elaboration of the P2 Chloro-Fluorophenyl Acetamide Core

This compound is the optimal starting material for medicinal chemistry teams developing non-peptidic thrombin inhibitors. The Lee et al. (2007) SAR study demonstrates that the 2-chloro-6-fluorophenyl acetamide core supports Kᵢ values down to 0.7 nM when elaborated with optimized P1 (oxyguanidine) and P3 (2,2-difluoro-2-(5-chloro-pyridin-2-yl)ethylamine) substituents [1]. Researchers should use this building block for reductive amination or amide coupling at the α-amino position to install P3 diversity elements, then convert the primary amide to the oxyguanidine P1 motif. The PDB 2R2M co-crystal structure at 2.10 Å provides a validated template for structure-guided design [2].

Fragment-Based Drug Discovery: Halogen-Enriched Fragment with Balanced Physicochemical Properties

With a molecular weight of 202.61 g/mol, XLogP3 of 0.7, and TPSA of 69.1 Ų, this compound satisfies all fragment-level drug-likeness criteria [1]. The presence of two distinct halogen atoms (Cl and F) provides orthogonal vectors for X-ray crystallographic phasing (anomalous scattering from chlorine) and ¹⁹F NMR-based binding assays. Fragment libraries aimed at serine protease targets should prioritize this scaffold over unsubstituted or mono-halogenated phenyl acetamides, which lack the combined electronic and structural biology advantages identified in the thrombin inhibitor literature [2][3].

Asymmetric Synthesis Methodology Development: Racemic α-Amino Amide as a Substrate for Chiral Resolution

The compound contains a single stereocenter at the α-carbon, making it suitable for chiral resolution studies. The ortho-chloro and ortho-fluoro substituents create steric asymmetry that can enhance enantioselectivity in enzymatic kinetic resolutions or chiral HPLC separations compared to unsubstituted 2-amino-2-phenylacetamide [1]. The commercially available 95%+ purity racemic material provides a reliable starting point for developing preparative chiral separation protocols, with the resulting enantiomers serving as chirally pure building blocks for diastereoselective inhibitor synthesis.

Coagulation Cascade Probe Development: Fluorescent or Biotinylated Thrombin Sensor Design

The validated thrombin binding of the 2-(2-chloro-6-fluorophenyl)acetamide core (Kᵢ = 0.9–33.9 nM for elaborated derivatives) [1] makes this building block attractive for designing activity-based probes or competitive binding assays. The primary amine handle enables facile conjugation of fluorophores (e.g., FITC, rhodamine) or biotin tags without interfering with the chloro-fluorophenyl pharmacophore. Researchers developing high-throughput screening assays for thrombin or coagulation factor panel screens should select this scaffold over 2-amino-2-phenylacetamide, which lacks the established target engagement pedigree.

Quote Request

Request a Quote for 2-Amino-2-(2-chloro-6-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.